Norbornene-PEG4 Propargyl
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Overview
Description
Norbornene-PEG4 Propargyl is a compound that combines the unique properties of norbornene and propargyl groups with a polyethylene glycol (PEG) linker. This compound is known for its versatility in bioconjugation and drug delivery applications due to its ability to undergo click chemistry reactions. The norbornene group is a bicyclic hydrocarbon that is highly reactive, while the propargyl group contains a terminal alkyne, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG4 Propargyl typically involves the nucleophilic substitution of propargyl alcoholsThe reaction conditions often involve the use of catalysts such as copper for the CuAAC reaction, which facilitates the attachment of the propargyl group to the norbornene moiety .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Norbornene-PEG4 Propargyl undergoes various chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds via CuAAC to form stable triazole linkages.
Substitution Reactions: The norbornene group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The norbornene moiety can undergo cycloaddition reactions, forming complex structures.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions for the propargyl group.
Lewis Acids and Transition Metals: Employed in substitution and cycloaddition reactions involving the norbornene group.
Major Products Formed:
Triazole Linkages: Formed from CuAAC reactions.
Cycloadducts: Resulting from cycloaddition reactions involving the norbornene moiety.
Scientific Research Applications
Norbornene-PEG4 Propargyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Norbornene-PEG4 Propargyl involves its reactivity in click chemistry and cycloaddition reactions. The propargyl group undergoes CuAAC reactions, forming stable triazole linkages with azide-bearing compounds. The norbornene group participates in cycloaddition reactions, enabling the formation of complex structures. These reactions facilitate the conjugation of therapeutic agents to PEG chains, enhancing their stability, solubility, and biocompatibility .
Comparison with Similar Compounds
- Norbornene-PEG2 Propargyl
- Norbornene-PEG3 Propargyl
- Norbornene-PEG8 Propargyl
- Norbornene-PEG12 Propargyl
Comparison: Norbornene-PEG4 Propargyl stands out due to its optimal balance between linker length and reactivity. The PEG4 linker provides sufficient flexibility and solubility, while the norbornene and propargyl groups offer high reactivity for bioconjugation and drug delivery applications. Compared to shorter PEG linkers (PEG2, PEG3), PEG4 offers better solubility and biocompatibility. Longer PEG linkers (PEG8, PEG12) may provide higher solubility but can reduce the reactivity and efficiency of the conjugation reactions .
Properties
IUPAC Name |
N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-2-6-22-8-10-24-12-13-25-11-9-23-7-5-20-19(21)18-15-16-3-4-17(18)14-16/h1,3-4,16-18H,5-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLOYHNLFARODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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